5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-10(8-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUGVQMBGNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyrazine Precursors
A widely used method involves the palladium-catalyzed borylation of 5-(tert-butoxy)pyrazine-2-halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B2pin2) in the presence of a base such as potassium acetate. This method is adapted from general procedures for synthesizing heteroaryl boronic acid pinacol esters.
| Reagent | Amount (mol eq.) |
|---|---|
| 5-(tert-butoxy)pyrazine-2-bromide | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | 1.0 |
| Potassium acetate (base) | 2.0 |
| Palladium catalyst (e.g., Pd(dppf)Cl2) | 0.01 |
| Solvent (e.g., dioxane, THF) | Sufficient for reflux |
| Temperature | 80–110 °C |
| Reaction time | 12–16 hours |
- The halogenated pyrazine, bis(pinacolato)diboron, base, and palladium catalyst are combined in an anhydrous solvent under an inert atmosphere (nitrogen or argon).
- The mixture is heated to reflux, typically 80–110 °C, for 12–16 hours.
- Reaction progress is monitored by thin-layer chromatography or HPLC.
- After completion, the reaction mixture is cooled, filtered, and purified by extraction and recrystallization or chromatography to isolate the boronic acid pinacol ester.
Esterification of Boronic Acid with Pinacol
If the boronic acid intermediate is isolated first, it is converted to the pinacol ester by reaction with pinacol under dehydrating conditions:
| Reagent | Amount (mol eq.) |
|---|---|
| 5-(tert-butoxy)pyrazine-2-boronic acid | 1.0 |
| Pinacol | 1.0–1.2 |
| Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus) | Excess |
| Solvent (e.g., toluene) | Sufficient for reflux |
| Temperature | Reflux (~110 °C) |
| Reaction time | Several hours (4–8 h) |
- Boronic acid and pinacol are dissolved in anhydrous toluene.
- The mixture is heated under reflux with a Dean-Stark apparatus to continuously remove water formed during esterification.
- After completion, the reaction mixture is cooled, filtered, and solvent removed under reduced pressure.
- The crude product is purified by recrystallization or chromatography.
Alternative Synthetic Routes
Lithiation-Borylation Route: Ortho-lithiation of 5-(tert-butoxy)pyrazine followed by quenching with trialkyl borates or boron reagents, and subsequent esterification with pinacol, is an alternative but less commonly employed method due to the sensitivity of pyrazine rings to lithiation conditions.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be used to optimize palladium-catalyzed borylation reactions, improving reproducibility, safety, and scalability while maintaining product quality.
Representative Example from Patent Literature
A related pyrazole boronic acid pinacol ester synthesis patent describes the following:
- Reacting 1-Boc-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate at reflux under nitrogen for 16 hours.
- Purification by filtration and extraction yields the pinacol ester in 82.3% yield with high purity.
This method is analogous and adaptable for this compound synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed borylation of halopyrazine | 5-(tert-butoxy)pyrazine-2-bromide, B2pin2, Pd(dppf)Cl2, KOAc, dioxane, reflux 12-16 h | 70–85 | Most common, scalable, high purity |
| Esterification of boronic acid with pinacol | Boronic acid intermediate, pinacol, toluene, Dean-Stark, reflux 4-8 h | >90 | Requires isolated boronic acid, equilibrium reaction |
| Lithiation-borylation | Lithiation with n-BuLi, B(OiPr)3, then pinacol esterification | Variable | More sensitive, less common for pyrazines |
| Continuous flow borylation | Flow reactor adaptation of Pd-catalyzed borylation | Comparable | Improved scalability and reproducibility |
Research Findings and Considerations
The tert-butoxy substituent on the pyrazine ring enhances the stability of the boronic acid and its pinacol ester, reducing hydrolysis and decomposition during handling and storage.
The pinacol ester protects the boronic acid moiety, allowing selective cross-coupling reactions without premature degradation.
Reaction conditions must be strictly anhydrous to prevent hydrolysis of boronic acid and esters, which compromises yield and purity.
Palladium catalysts with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide high catalytic efficiency and selectivity in the borylation step.
Potassium acetate is the preferred base due to its mildness and compatibility with palladium catalysis.
The synthetic route is amenable to scale-up, especially when continuous flow technologies are employed.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Common reagents include protic solvents (e.g., water or methanol) and catalysts (e.g., palladium on carbon).
Major Products
Scientific Research Applications
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Compounds for Comparison :
Pyrazine-2-boronic Acid Pinacol Ester (C₁₀H₁₄BN₃O₂)
- Lacks the tert-butoxy group at the 5-position.
- Simpler structure with lower steric hindrance.
2-(Piperidin-1-yl)pyridine-5-boronic Acid Pinacol Ester (C₁₆H₂₄BN₃O₂)
- Piperidine substituent modifies electronic effects and solubility.
Phenylboronic Acid Pinacol Ester (C₁₂H₁₇BO₂) Non-heterocyclic analog with high solubility in chloroform and ketones.
Solubility and Stability
Key Insight : The tert-butoxy group in the target compound reduces solubility in hydrocarbons but improves stability against hydrolysis compared to simpler analogs .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling Efficiency :
- Target Compound : Moderate reactivity due to steric hindrance from the tert-butoxy group; requires optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
- Pyrazine-2-boronic Acid Pinacol Ester : Higher reactivity in couplings (e.g., with aryl halides) due to unhindered boron center .
- Thiophene- and Pyridine-Based Esters : Faster coupling kinetics attributed to electron-rich heterocycles (e.g., thiophene derivatives in ).
Example : In azulene synthesis (), thiophene-based boronic esters achieved >80% yield in couplings, whereas sterically hindered analogs required longer reaction times.
Biological Activity
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H25BN2O4
- Molecular Weight : 296.1703 g/mol
- CAS Number : 1192838-57-5
The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to interact with various biomolecules, particularly enzymes and receptors involved in metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity and influence signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for various biochemical pathways, particularly those involved in inflammation and cancer progression.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting downstream signaling pathways.
Biological Activity
Several studies have investigated the biological activity of boronic acid derivatives, including this compound. Below is a summary of the findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Anti-inflammatory Effects | Reduced inflammatory markers in animal models. |
| Study 3 | Enzyme Inhibition | Showed significant inhibition of specific kinases related to cancer pathways. |
Case Study 1: Anticancer Properties
In a recent study, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly, particularly in breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.
Research Findings
Recent advancements in synthetic methodologies have facilitated the development of various derivatives of boronic acids, enhancing their biological profiles. Notably, a programmable late-stage functionalization strategy has been reported, allowing for the selective modification of boronate esters to explore structure-activity relationships (SARs) more effectively .
Q & A
Q. What is the role of the tert-butoxy group in Suzuki-Miyaura coupling reactions involving this compound?
The tert-butoxy group acts as a steric and electronic modulator. Its bulky tert-butyl moiety can hinder undesired side reactions (e.g., protodeboronation) by shielding the boronic ester from nucleophilic attack, while its electron-donating properties stabilize the pyrazine ring during cross-coupling . For Suzuki-Miyaura reactions, this compound typically requires anhydrous conditions and palladium catalysts (e.g., Pd(dppf)Cl₂) to facilitate aryl-aryl bond formation. Base selection (e.g., K₂CO₃ or K₃PO₄) depends on the solubility of the coupled partner .
Q. How does the pinacol ester moiety enhance stability compared to free boronic acids?
The pinacol ester protects the boronic acid from hydrolysis and oxidation, enabling easier handling and storage. This stability is critical for multistep syntheses, as free boronic acids often degrade under ambient conditions. Purification via column chromatography is recommended to maintain integrity, with storage at 0–6°C to prevent ester cleavage .
Q. What analytical methods are used to confirm the purity of this compound?
Purity is typically assessed via GC (>97% purity thresholds) or HPLC with UV detection. Structural confirmation employs NMR (¹H, ¹³C, and ¹¹B) to verify boronic ester integration and the absence of protodeboronation byproducts. Mass spectrometry (ESI/HRMS) ensures molecular ion consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the tert-butoxy group in cross-coupling?
Steric hindrance may reduce coupling efficiency. Strategies include:
- Catalyst tuning : Using electron-rich ligands (e.g., XPhos) to enhance oxidative addition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substrates.
- Temperature modulation : Elevated temperatures (75–110°C) increase reaction rates but require inert atmospheres to prevent decomposition .
Example: A Pd(dppf)Cl₂/THF/water system at 75°C achieved 69.8% yield in a sterically hindered coupling .
Q. How do electronic effects of the pyrazine ring influence reactivity in non-Suzuki transformations?
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (e.g., SNAr) at the 3- and 6-positions. For instance, reactions with amines or thiols under basic conditions can yield substituted pyrazines. However, competing protodeboronation may occur if the boronic ester is exposed to strong bases (e.g., NaOH) .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from:
- Substrate compatibility : Electron-deficient partners couple faster than electron-rich ones.
- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) reduce costs but may require longer reaction times.
- Workup protocols : Inadequate quenching of residual boronic acid intermediates can inflate impurity levels. Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations can map electrostatic potential surfaces, identifying reactive sites on the pyrazine ring. For example, the 5-(tert-butoxy) group directs electrophiles to the 3-position due to its electron-donating resonance effects. Validation via kinetic studies (e.g., competition experiments) is advised .
Methodological Considerations
Q. What precautions are necessary for handling moisture-sensitive reactions with this compound?
Q. How to troubleshoot low yields in multi-component reactions involving this boronic ester?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
